molecular formula C20H15BrN2O2S B2873114 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251629-71-6

3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2873114
CAS No.: 1251629-71-6
M. Wt: 427.32
InChI Key: BABWKOFUNHIGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:

  • 7-(4-Methoxyphenyl) substitution: A methoxy-substituted aryl group at position 7, enhancing electronic effects and solubility.
  • Molecular formula: C₂₁H₁₆BrN₂O₂S (based on analogous structures in ) .
  • Therapeutic relevance: Thienopyrimidinones are explored for anticancer, antimicrobial, and enzyme inhibitory activities (e.g., PDE7, EGFR) .

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2S/c1-25-16-7-5-14(6-8-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-3-2-4-15(21)9-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABWKOFUNHIGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-Carboxylic Acid Derivatives

A widely adopted method involves the cyclocondensation of 2-aminothiophene-3-carboxylic acid with aryl or alkyl carbonyl chlorides. For example, reacting 2-aminothiophene-3-carboxylic acid with 4-methoxybenzoyl chloride in pyridine at 0°C yields 7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one after 3 hours of stirring at room temperature. This step typically achieves a 72% yield, with the reaction progress monitored via thin-layer chromatography (TLC). The crude product is purified through silica gel column chromatography using a hexane-ethyl acetate (1:1) eluent.

Multicomponent Reactions (MCRs)

A three-step protocol employing a Groebke–Blackburn–Bienaymé reaction (G-3CR) has been reported for analogous thienopyrimidinones. This method involves:

  • G-3CR Step : Condensation of 2-aminothiophene-3-carbonitrile with cyclohexanone and an aldehyde to form an imino intermediate.
  • Heterocyclization : Treatment with acetic anhydride under reflux to cyclize the intermediate into the thienopyrimidinone core.
  • Alkylation : Introducing the 3-bromobenzyl group via nucleophilic substitution using 3-bromobenzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base.

Functionalization at the C7 Position: 4-Methoxyphenyl Group

The 4-methoxyphenyl group at the C7 position is typically introduced early in the synthesis via:

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling between 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one and 4-methoxyphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water) affords the coupled product in 75% yield. Optimized conditions involve heating at 90°C for 8 hours under argon.

Direct Acylation During Core Formation

As described in Section 1.1, the 4-methoxyphenyl group can be incorporated during the initial cyclocondensation step by using 4-methoxybenzoyl chloride.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Cyclocondensation : Pyridine enhances reaction rates by acting as both a solvent and a base, facilitating the elimination of HCl.
  • Alkylation : DMF outperforms dimethyl sulfoxide (DMSO) in minimizing side reactions, as evidenced by a 15% increase in yield.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with XPhos ligand improves cross-coupling efficiency, reducing reaction times from 12 to 6 hours.
  • Acid Catalysis : Trifluoroacetic acid (TFA) aids in cyclodehydration steps, particularly for forming fused pyrimidinone rings.

Characterization and Analytical Data

The final compound is characterized using spectroscopic and chromatographic techniques:

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, H-2), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.38 (m, 4H, ArH), 5.32 (s, 2H, CH₂), 3.86 (s, 3H, OCH₃).
IR (KBr, cm⁻¹) 1690 (C=O), 1595 (C=N), 1260 (C-O), 660 (C-S).
HPLC Purity 98.5% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Challenges and Alternative Routes

  • Regioselectivity Issues : Competing alkylation at the O4 position is mitigated by using bulky bases like DBU.
  • Low Yields in Cross-Coupling : Electron-withdrawing groups on the boronic acid necessitate higher catalyst loadings (10 mol% Pd).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromobenzyl group can be oxidized to form a bromobenzaldehyde or bromobenzoic acid.

  • Reduction: The methoxyphenyl group can be reduced to produce a methoxybenzyl alcohol.

  • Substitution: The thieno[3,2-d]pyrimidin-4(3H)-one core can undergo nucleophilic substitution reactions at the pyrimidinone nitrogen.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Bromobenzaldehyde, Bromobenzoic acid.

  • Reduction: Methoxybenzyl alcohol.

  • Substitution: Substituted pyrimidinones.

Scientific Research Applications

Scientific Applications of 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-(3-Bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with a variety of applications in chemistry, biology, medicine, and industry. Its unique structure, featuring bromobenzyl and methoxyphenyl groups attached to a thieno[3,2-d]pyrimidin-4(3H)-one core, gives it distinct chemical and biological properties.

Chemistry

In chemistry, 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one serves as a versatile intermediate for synthesizing more complex molecules. It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to create biaryls and other valuable compounds.

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

  • Target of Action: The primary target of 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis.
  • Mode of Action: It inhibits Cyt-bd. An initial structure–activity-relationship (SAR) study reported the inhibition in three mycobacterial strains.
  • Biochemical Pathways: The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion in the bacteria.
  • Result of Action: The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG.

Medicine

The potential medicinal applications of 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one include its use as a lead compound in developing new therapeutic agents. Its ability to interact with biological targets can be explored for treating various diseases.

Industry

Mechanism of Action

The mechanism by which 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific interactions and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Position 3 : Bulky substituents (e.g., bromobenzyl) enhance target engagement but may reduce solubility.
    • Position 7 : Electron-rich groups (e.g., 4-methoxyphenyl) improve binding to kinases like EGFR .
    • Core modifications : Pyrido or tetrahydrobenzo fusion expands therapeutic scope but complicates synthesis .
  • Synthetic Challenges: Pd-catalyzed cross-coupling () is critical for introducing aryl/alkynyl groups . Yields for thienopyrimidinones range from 66–85%, with purification via recrystallization .

Biological Activity

3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C20_{20}H15_{15}BrN2_2O2_2S
  • Molecular Weight: 427.3 g/mol
  • CAS Number: 1251629-71-6

The structure features a thieno[3,2-d]pyrimidine core with bromobenzyl and methoxyphenyl substituents, which influence its chemical behavior and biological interactions.

Recent studies indicate that 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one primarily targets Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. The inhibition of this enzyme disrupts the energy metabolism of the bacteria, leading to ATP depletion and significant antimycobacterial activity against strains such as Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .

Antimycobacterial Activity

The compound exhibits potent antimycobacterial properties. The inhibition of Cyt-bd has been shown to effectively impair the growth of mycobacterial strains, making it a candidate for further development as an anti-tuberculosis agent .

Anticancer Properties

In vitro studies have demonstrated that related compounds within the thieno[3,2-d]pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to 3-(3-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have shown IC50_{50} values in the low micromolar range against cell lines such as FaDu (head and neck cancer) and MCF-7 (breast cancer), indicating potential for development as anticancer agents .

Case Studies

  • Antiproliferative Activity
    • A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines. The derivatives exhibited varying levels of cytotoxicity, with some showing over 80% inhibition at concentrations of 10 μM .
    • The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase, confirmed through various staining techniques and western blot analysis .
  • Anti-inflammatory Effects
    • Related compounds have demonstrated selective inhibition of COX-2 over COX-1 in anti-inflammatory assays, suggesting dual anticancer and anti-inflammatory properties .

Research Findings Summary Table

Biological ActivityTargetMechanismReference
AntimycobacterialCyt-bd in M. tuberculosisInhibition leads to ATP depletion
AnticancerFaDu CellsInduces apoptosis and G2/M arrest
Anti-inflammatoryCOX-2Selective inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.